molecular formula C16H13N3S2 B4047865 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B4047865
M. Wt: 311.4 g/mol
InChI Key: BNXKARNVXHVPLC-UHFFFAOYSA-N
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Description

3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines a triazole ring with a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 2-phenylethylthiol with a suitable triazole precursor under controlled conditions. One common method includes the cyclization of 2-phenylethylthiol with 1,2,4-triazole derivatives in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products

Scientific Research Applications

Mechanism of Action

The biological activity of 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3]thiadiazole
  • 1,2,4-Triazolo[3,4-b][1,3]oxadiazole
  • 1,2,4-Triazolo[3,4-b][1,3]benzoxazole

Uniqueness

Compared to these similar compounds, 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of the phenylethylthio group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

1-(2-phenylethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S2/c1-2-6-12(7-3-1)10-11-20-15-17-18-16-19(15)13-8-4-5-9-14(13)21-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXKARNVXHVPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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